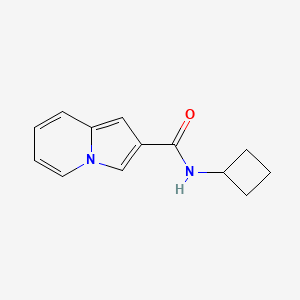

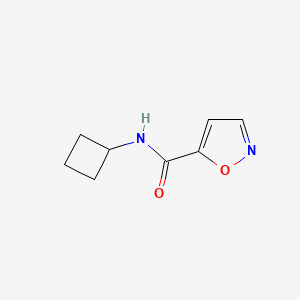

N-cyclobutyl-1,2-oxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oxazole is a class of organic compounds that contain a five-membered ring with two adjacent heteroatoms (an oxygen atom and a nitrogen atom) . The carboxamide group (-CONH2) is a functional group that consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom. Carboxamides are commonly found in a wide range of chemical compounds, including many drugs .

Synthesis Analysis

The synthesis of oxazole derivatives often involves the cyclization of certain precursors, such as β-enamino ketoesters . The reaction with hydroxylamine hydrochloride can lead to the formation of oxazole rings .

Molecular Structure Analysis

Oxazoles have a doubly unsaturated 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 . The presence of these heteroatoms and the double bonds contribute to the aromaticity of the oxazole ring .

Chemical Reactions Analysis

The reactivity of oxazole derivatives can be influenced by the substitution pattern on the oxazole ring . The presence of a carboxamide group can also affect the reactivity, as it can form hydrogen bonds with a variety of enzymes and proteins .

Physical And Chemical Properties Analysis

The physical and chemical properties of a specific oxazole derivative would depend on its exact structure. In general, oxazoles are stable compounds and have a boiling point of 69 °C .

Scientific Research Applications

- Oxazole derivatives, including N-cyclobutyl-1,2-oxazole-5-carboxamide, exhibit antimicrobial properties. Researchers have synthesized various oxazole compounds and screened them for antibacterial and antifungal effects . These compounds could potentially serve as leads for novel antimicrobial agents.

- Some oxazole derivatives demonstrate anticancer activity. While specific studies on N-cyclobutyl-1,2-oxazole-5-carboxamide are limited, the broader class of oxazoles has shown promise in inhibiting cancer cell growth . Further investigation could reveal its potential in cancer therapy.

- Oxazole compounds have been explored for their anti-inflammatory properties. Although more research is needed, N-cyclobutyl-1,2-oxazole-5-carboxamide may contribute to inflammation modulation . Understanding its mechanism of action could lead to novel anti-inflammatory drugs.

- Oxazole derivatives have been investigated as potential antitubercular agents. While specific studies on N-cyclobutyl-1,2-oxazole-5-carboxamide are scarce, its structural features suggest it could be relevant in combating tuberculosis .

- Oxazoles, including N-cyclobutyl-1,2-oxazole-5-carboxamide, may possess antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing diseases . Further exploration could reveal its potential in this area.

- Beyond biological activities, oxazole derivatives find utility in other fields. For instance, researchers have used iron oxide magnetic nanoparticles (Fe3O4 MNPs) as reusable catalysts for synthesizing functionalized oxazoles . N-cyclobutyl-1,2-oxazole-5-carboxamide could contribute to such catalytic processes.

Antimicrobial Activity

Anticancer Potential

Anti-inflammatory Effects

Antitubercular Activity

Antioxidant Properties

Catalyst Applications

Mechanism of Action

While the specific mechanism of action for “N-cyclobutyl-1,2-oxazole-5-carboxamide” is not known, many oxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

properties

IUPAC Name |

N-cyclobutyl-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(7-4-5-9-12-7)10-6-2-1-3-6/h4-6H,1-3H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEWCUHHCXBFEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2=CC=NO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclobutyl-1,2-oxazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-[(thiophen-2-yl)methyl]urea](/img/structure/B6430311.png)

![1-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B6430327.png)

![3-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]amino}pyrazine-2-carbonitrile](/img/structure/B6430334.png)

![1-[1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B6430342.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-6-ethoxypyridine-3-carboxamide](/img/structure/B6430347.png)

![4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B6430356.png)

![4-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B6430360.png)

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B6430368.png)

![N-(2-fluorocyclopentyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B6430377.png)

![1-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1H-1,2,3-triazole](/img/structure/B6430378.png)